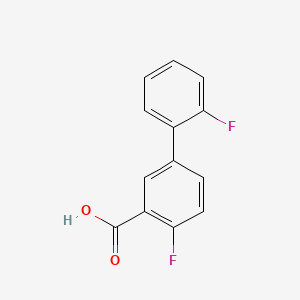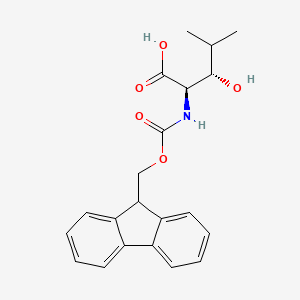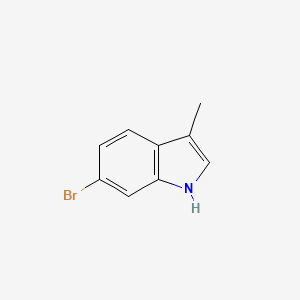![molecular formula C11H20N2O2 B595139 (1R,6R)-7-Boc-3,7-diazabiciclo[4.2.0]octano CAS No. 1251020-47-9](/img/structure/B595139.png)
(1R,6R)-7-Boc-3,7-diazabiciclo[4.2.0]octano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6R)-7-Boc-3,7-diazabicyclo[420]octane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group
Aplicaciones Científicas De Investigación
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atoms in the bicyclic structure. This is usually done by reacting the bicyclic compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Oxidation and reduction reactions: The bicyclic structure can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition reactions: The compound can undergo cycloaddition reactions, such as [2+2] photocycloaddition, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Cycloaddition reactions: These reactions often require light or heat to proceed and may involve catalysts to increase efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various Boc-protected derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the bicyclic structure.
Mecanismo De Acción
The mechanism of action of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The Boc group protects the nitrogen atoms, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The bicyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane: This compound has a similar bicyclic structure but with a carbobenzyloxy (Cbz) protecting group instead of Boc.
rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride: This compound features an oxa-azabicyclo structure with a hydrochloride salt form.
Uniqueness
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is unique due to its specific Boc protecting group, which provides stability and allows for selective reactions. The rigid bicyclic structure also contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRKRDWYBRFAA-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680480 |
Source


|
| Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-80-3 |
Source


|
| Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
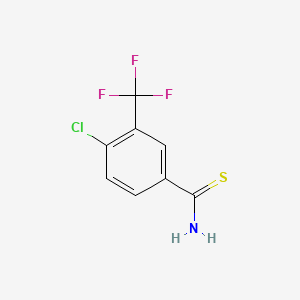

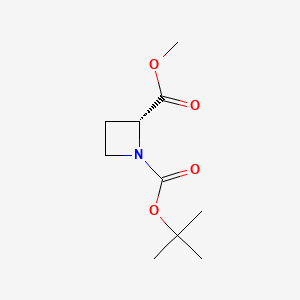
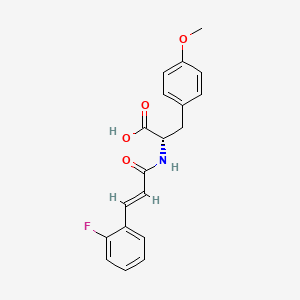
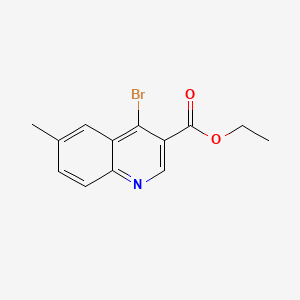
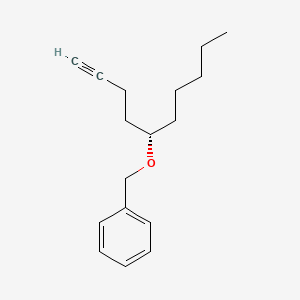
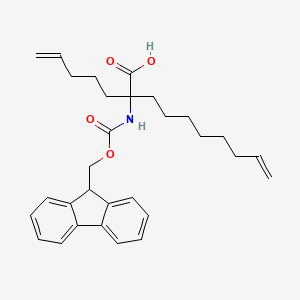
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline](/img/structure/B595072.png)
